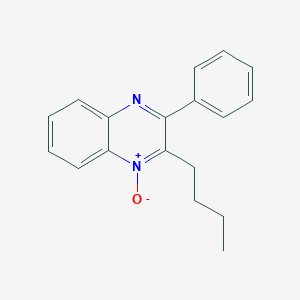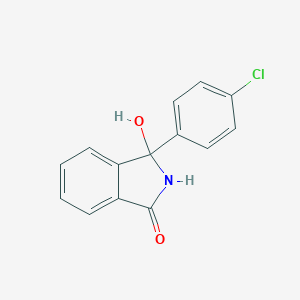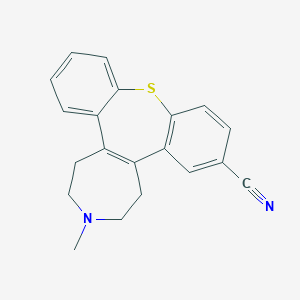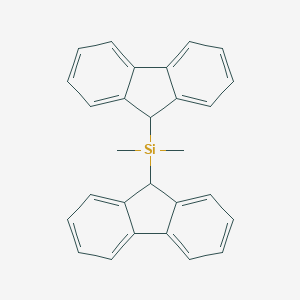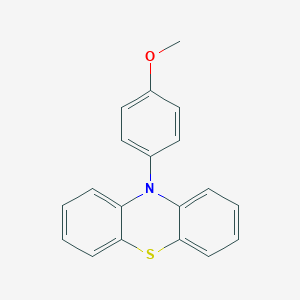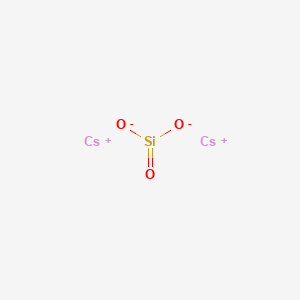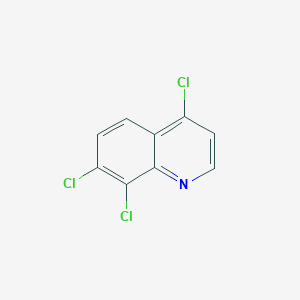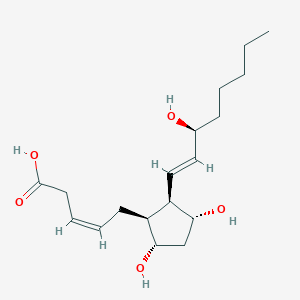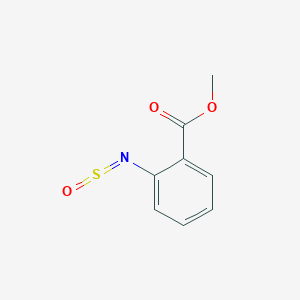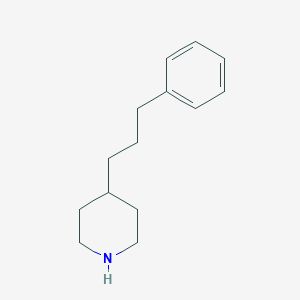
4-(3-苯丙基)哌啶
描述
The compound 4-(3-Phenylpropyl)piperidine is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their presence in various pharmacologically active molecules and are often explored for their potential therapeutic effects, including analgesic and antileukemic activities .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of related compounds such as 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine and 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one involves multi-step reactions with specific reagents like p-toluenesulfonic acid as a catalyst . The preparation of these compounds is often followed by purification and characterization using techniques such as NMR, IR, and mass spectrometry to confirm their chemical structures .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one reveals a slightly distorted chair conformation of the piperidine ring with substituents in equatorial and axial orientations . Similarly, the crystal structures of other piperidine derivatives have been determined to understand their conformation and interactions within the crystal lattice .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclization, protonation, and condensation. The cyclization of amino acid derivatives to form piperidines is one example, where the product distribution and diastereoselectivity depend on the Lewis acid and nitrogen-protecting group used . Protonation of piperidine rings can occur at different sites depending on the pH, as seen in the synthesis of 4-(piperidyl-1)-2-phenylpyrido[2,3-a]anthraquinone-7,12 mono- and dibromohydrates . Condensation reactions are also common, as demonstrated by the synthesis of N-substituted-4-(cyanophenylmethylene)piperidines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The conformation of the piperidine ring, the nature of the substituents, and the presence of functional groups all play a role in determining properties such as solubility, melting point, and reactivity. For instance, the presence of a carboxyl group in 4-piperidinecarboxylic acid hydrochloride affects its hydrogen bonding potential and solubility in water . The electronic transitions and molecular orbital diagrams obtained from DFT calculations can also provide insights into the electronic properties of these compounds .
科学研究应用
Alzheimer's Disease Research
4-(3-Phenylpropyl)piperidine derivatives have been investigated for their potential in Alzheimer's disease treatment. A study demonstrated that specific derivatives, including those with phenylpropyl substituents, showed promising cholinesterase inhibitory activities, along with antioxidant capacities. These properties suggest potential as multifunctional agents to combat Alzheimer's disease (Parlar et al., 2022).
Dopamine Transporter Research
Research on the dopamine transporter (DAT) identified that 4-(3-Phenylpropyl)piperidine analogues have potent and selective binding activities. Certain modifications in these compounds led to enhanced potency and selectivity for DAT over the serotonin transporter, indicating potential applications in neurological and psychiatric disorders (Dutta, Coffey, & Reith, 1998).
Anti-Tumor Research
Compounds containing the 4-(3-Phenylpropyl)piperidine structure have been synthesized and evaluated for their tumor-inhibiting activities, particularly in the context of breast cancer. Studies on these compounds have shown strong inhibition of estrogen biosynthesis, suggesting potential use in hormone-dependent cancers (Hartmann & Batzl, 1986).
Antimicrobial Research
In antimicrobial research, specific derivatives of 4-(3-Phenylpropyl)piperidine exhibited promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
Antileukemic Activity
The anticancer effects of 4-(3-Phenylpropyl)piperidine derivatives were explored in the context of leukemia. Certain derivatives showed significant antiproliferative activity against human leukemia cells, indicating their potential as therapeutic agents for leukemia treatment (Vinaya et al., 2011).
Antibacterial Study
A study on N-substituted derivatives of a compound containing a 4-(3-Phenylpropyl)piperidine structure revealed moderate to significant antibacterial activity. This indicates potential applications in combating bacterial infections (Khalid et al., 2016).
安全和危害
未来方向
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
4-(3-phenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRFXGIJALRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171684 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropyl)piperidine | |
CAS RN |
18495-82-4 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




